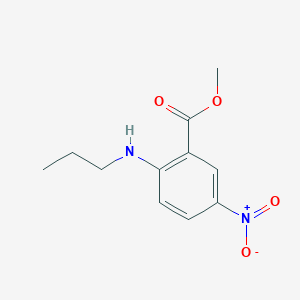![molecular formula C15H15N3O4 B10869540 N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide CAS No. 959241-32-8](/img/structure/B10869540.png)
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, an anilino group, and a furan ring. It is of interest due to its potential biological activities and its role in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of aniline to form 3-(acetylamino)aniline.
Coupling Reaction: The 3-(acetylamino)aniline is then coupled with a furan derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N2-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(4-(Acetylamino)anilino)-2,2,2-trichloroethyl)-3-iodobenzamide
- N-(1-(4-(Acetylamino)anilino)-2,2,2-trichloroethyl)-3-methylbenzamide
Uniqueness
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetylamino group, anilino group, and furan ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
959241-32-8 |
|---|---|
Fórmula molecular |
C15H15N3O4 |
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
N-[2-(3-acetamidoanilino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c1-10(19)17-11-4-2-5-12(8-11)18-14(20)9-16-15(21)13-6-3-7-22-13/h2-8H,9H2,1H3,(H,16,21)(H,17,19)(H,18,20) |
Clave InChI |
PNAAFYDZXGONEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10869469.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10869477.png)
![4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10869487.png)

![2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10869507.png)
![Ethyl 4-{[4-oxo-1,2,3-benzotriazin-3(4H)-YL]methyl}benzoate](/img/structure/B10869509.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10869522.png)
![N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10869523.png)
![2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
![N-[3-(4-Chlorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10869532.png)
![N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide](/img/structure/B10869533.png)
![1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10869537.png)
![7-benzyl-3-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869541.png)
